

# Etravirine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Etravirine-d8 |           |
| Cat. No.:            | B1140965      | Get Quote |

### **Etravirine-d8: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Etravirine-d8**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. While primarily used as an internal standard in pharmacokinetic studies, its properties are intrinsically linked to the parent compound, Etravirine. This document will delve into the core technical data of **Etravirine-d8** and the broader experimental and mechanistic understanding of Etravirine.

# **Core Physicochemical Data**

The key identifiers for Etravirine and its deuterated form are crucial for analytical and regulatory purposes.

| Compound      | CAS Number        | Molecular Formula | Molecular Weight (<br>g/mol ) |
|---------------|-------------------|-------------------|-------------------------------|
| Etravirine    | 269055-15-4[1][2] | C20H15BrN6O[1][3] | 435.28[4][5]                  |
| Etravirine-d8 | 1142095-74-6[6]   | C20H7D8BrN6O[6]   | 443.3[6]                      |
| Etravirine-d8 | 1142096-06-7[7]   | C20H9D6BrN6O[7]   | 443.33[7]                     |

Note: Discrepancies in the CAS number and molecular formula for **Etravirine-d8** may exist between different suppliers, reflecting variations in the deuteration pattern. However, the molecular weight remains consistent.



# Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, Etravirine binds to a hydrophobic pocket adjacent to the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs, such as those with the K103N and Y181C mutations.[1] This resilience is attributed to the molecule's conformational flexibility, allowing it to adapt and maintain its binding affinity to the mutated RT enzyme.



Click to download full resolution via product page

Mechanism of Etravirine Action

## **Experimental Protocols**

The evaluation of Etravirine's efficacy and resistance profile involves various in-vitro assays. A common experimental workflow is outlined below.

### **In-Vitro Antiviral Activity Assay**

Objective: To determine the concentration of Etravirine required to inhibit HIV-1 replication by 50% (EC<sub>50</sub>).

Methodology:



- Cell Culture: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
- Viral Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used to infect the cells.
- Drug Dilution: A serial dilution of Etravirine is prepared.
- Infection: Cells are infected with a standardized amount of virus in the presence of varying concentrations of Etravirine.
- Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
  - p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
  - Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.
  - Cell Viability Assay: (e.g., MTT assay) Measures the cytopathic effect of the virus on the cells.
- Data Analysis: The EC<sub>50</sub> value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.





Click to download full resolution via product page

Workflow for In-Vitro Antiviral Activity Assay

#### **Pharmacokinetics and Metabolism**

Etravirine is primarily metabolized in the liver by the cytochrome P450 system, specifically by the enzymes CYP3A4, CYP2C9, and CYP2C19.[1] Its metabolites are then excreted mainly in the feces. The use of **Etravirine-d8** as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods allows for precise quantification of Etravirine in biological matrices, aiding in pharmacokinetic and bioequivalence studies. The deuteration minimally affects the physicochemical properties of the molecule but provides a distinct mass shift, essential for mass spectrometric detection.



## **Drug Interactions**

Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions. Co-administration with strong inducers or inhibitors of these enzymes can alter the plasma concentration of Etravirine, potentially affecting its efficacy or toxicity. For instance, co-administration with strong CYP3A4 inducers like rifampin can significantly decrease Etravirine levels, while strong inhibitors like ketoconazole can increase them.

#### Conclusion

**Etravirine-d8** is a vital tool for the analytical quantification of Etravirine, a potent second-generation NNRTI. The parent compound's unique mechanism of action, characterized by its flexibility and resilience to common resistance mutations, has made it a valuable component of antiretroviral therapy for treatment-experienced HIV-1 patients. A thorough understanding of its pharmacology, metabolism, and potential for drug interactions is essential for its safe and effective use in clinical practice and for guiding further research and development in the field of antiretroviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Etravirine Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Etravirine | C20H15BrN6O | CID 193962 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etravirine: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Etravirine D8 | CAS No: 1142095-74-6 [aquigenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Etravirine-d8 CAS number and molecular weight].
  BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1140965#etravirine-d8-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com